molecular formula C8H5BrN2O5 B1437640 [5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid CAS No. 1086376-35-3

[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

Cat. No. B1437640
M. Wt: 289.04 g/mol
InChI Key: HZFLUPWVUHTEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid” is a chemical compound that contains a total of 21 atoms; 5 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, 5 Oxygen atoms, and 1 Bromine atom . It belongs to the class of organic compounds known as nitrofurans .


Molecular Structure Analysis

The molecular structure of “[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid” is complex, with a furan ring bearing a bromo group, an oxadiazol ring, and an acetic acid group .

Scientific Research Applications

Efficient Synthesis Techniques

The synthesis of 1,3,4-oxadiazoles conjugated to thiophene or furan rings, including compounds structurally related to [5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid, has been explored through novel synthetic routes. Kudelko and Jasiak (2013) reported an efficient synthesis of 5-substituted 2-[2-(2-furyl)ethenyl]-1,3,4-oxadiazoles by cyclocondensation, highlighting advancements in creating these compounds with potential for further functionalization and application in various fields Kudelko & Jasiak, 2013.

Antimicrobial Activities

The study on new C-furyl glycosides bearing substituted 1,3,4-oxadiazoles by El‐Sayed et al. (2011) demonstrated moderate to high antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents El‐Sayed, Abbas, Mohamed, & Abdel-Rahman, 2011.

Antituberculosis Properties

Mir, Siddiqui, and Comrie (1991) synthesized alpha-[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio]acethydrazide and related compounds, testing them against Mycobacterium tuberculosis. Their work contributes to the search for novel antituberculosis agents, highlighting the therapeutic potential of 1,3,4-oxadiazole derivatives in treating infectious diseases Mir, Siddiqui, & Comrie, 1991.

Synthesis Under Microwave Irradiation

Zheng (2004) developed a methodology for synthesizing 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles under microwave irradiation, offering a more efficient and rapid synthetic route. This technique could streamline the production of these compounds for further research and application Li Zheng, 2004.

Cytotoxicity and Potential Anticancer Applications

The synthesis and in vitro cytotoxicity testing of 1,3,4-oxadiazoline derivatives from 2-hydroxy-5-iodobenzoic acid by Tien et al. (2018) revealed good inhibitory abilities on human cancer cell lines. Such findings indicate the promise of 1,3,4-oxadiazole derivatives in anticancer research, suggesting their potential use in developing new therapeutic agents Tien et al., 2018.

properties

IUPAC Name

2-[5-(5-bromofuran-2-yl)-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O5/c9-5-2-1-4(15-5)7-10-11(3-6(12)13)8(14)16-7/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFLUPWVUHTEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C2=NN(C(=O)O2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501172273
Record name 1,3,4-Oxadiazole-3(2H)-acetic acid, 5-(5-bromo-2-furanyl)-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501172273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

CAS RN

1086376-35-3
Record name 1,3,4-Oxadiazole-3(2H)-acetic acid, 5-(5-bromo-2-furanyl)-2-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086376-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole-3(2H)-acetic acid, 5-(5-bromo-2-furanyl)-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501172273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 2
[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 3
Reactant of Route 3
[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 4
Reactant of Route 4
[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 5
[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.